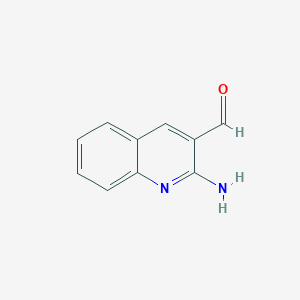
2-Aminoquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the second position and an aldehyde group at the third position of the quinoline ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-3-carbaldehyde can be achieved through several chemical reactions:
Vilsmeier-Haack Formylation: This method involves the formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives, which are then converted to this compound.
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone under basic conditions.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of a dipolarophile with a 1,3-dipole.
One-Pot Multicomponent Reactions (MCRs): These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Reductive Amination: This method involves the reduction of an imine intermediate to form the amine product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The Vilsmeier-Haack formylation is particularly favored due to its high yield and straightforward reaction conditions.
化学反应分析
Types of Reactions
2-Aminoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Cycloaddition: Common reagents include dipolarophiles and 1,3-dipoles.
Major Products Formed
Oxidation: 2-Aminoquinoline-3-carboxylic acid.
Reduction: 2-Aminoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives.
Cycloaddition: Various heterocyclic compounds.
科学研究应用
2-Aminoquinoline-3-carbaldehyde has numerous applications in scientific research:
作用机制
The mechanism of action of 2-Aminoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
2-Aminoquinoline-3-carbaldehyde can be compared with other quinoline derivatives:
2-Chloroquinoline-3-carbaldehyde: This compound is a key intermediate in the synthesis of this compound.
2-Aminoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Aminoquinoline: The amino group is at a different position, leading to different reactivity and applications.
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
2-aminoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H,(H2,11,12) |
InChI 键 |
PIIZROVJGVZIOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)

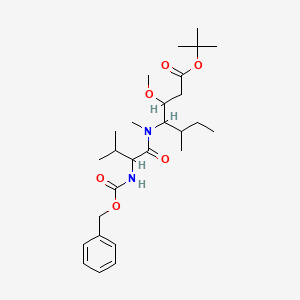
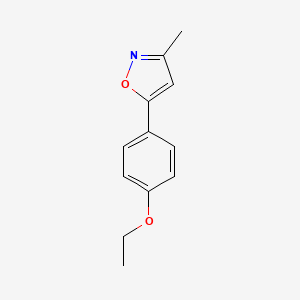
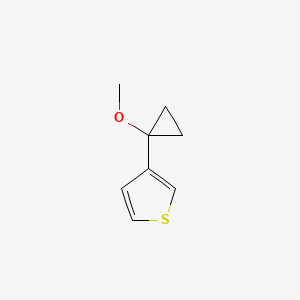

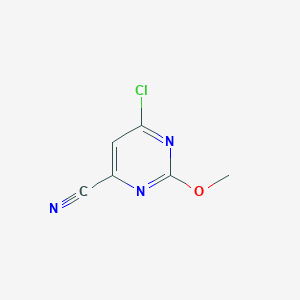
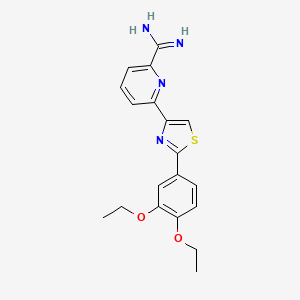
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
